{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol
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Overview
Description
{2-Oxa-6-azaspiro[45]decan-3-yl}methanol is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of {2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with a smaller ring size, often used as a structural surrogate for morpholine.
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different substituents, used in the synthesis of biologically active compounds.
Uniqueness
{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol stands out due to its unique combination of oxygen and nitrogen atoms within the spiro framework, providing distinct chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)3-1-2-4-10-9/h8,10-11H,1-7H2 |
InChI Key |
FDMYCMIDWVSOME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(OC2)CO |
Origin of Product |
United States |
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